molecular formula C9H15N3O B1321058 N2-(3-Methoxypropyl)-2,3-pyridinediamine CAS No. 1082170-57-7

N2-(3-Methoxypropyl)-2,3-pyridinediamine

Cat. No. B1321058
M. Wt: 181.23 g/mol
InChI Key: UQPMSMPSRVJHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-(3-Methoxypropyl)-2,3-pyridinediamine” is a chemical compound with the molecular formula C9H15N3O . It is used in scientific research and exhibits remarkable properties that enable its application in various fields, such as drug discovery, materials science, and catalysis.

Scientific Research Applications

Application in Radiotherapy Dosimetry

  • Summary of the Application: The compound is used in the creation of a polymer-gel dosimeter, specifically the N-(3-methoxypropyl)acrylamide polymer-gel dosimeter (NMPAGAT), for application in radiotherapy dosimetry .
  • Methods of Application: The NMPAGAT-LiCl dosimeters were irradiated for various doses using a 6 MV medical linear accelerator. A 0.5 Tesla nuclear magnetic resonance (NMR) instrument was used to scan the signal development of the irradiated dosimeters .
  • Results or Outcomes: The dose-response of NMPAGAT-LiCl gels improved with increasing the concentration of LiCl. The sensitivity of the dosimeter with a concentration of 1000 mM LiCl was 4 times higher than the same gel without LiCl in the range dose-response of 0-4 Gy .

Application in Destruction of Chlorobenzenes

  • Summary of the Application: The compound is used in the generation and long-term stability of superoxide ion, O2·-, in three bis (trifluoromethylsulfonyl) imide [TFSI -] anion-based ionic liquids, with cations of 1-(3-methoxypropyl)-1-methylpiperidinium [MOPMPip + ] .
  • Methods of Application: The chemical generation of O2·- in ILs was carried out by dissolving potassium superoxide, KO2, in the corresponding IL, while electrochemical generation was carried out by reduction of O2 to O2·- in ILs followed by analysis using cyclic voltammetry technique .
  • Results or Outcomes: It was found that ILs containing [MOPMPip +] and [HMPyrr +] cations offer a promising long-term stability of O2·- for various reactions and applications .

Application in Synthesis of Heterocyclic Azo Dyes

  • Summary of the Application: The compound is used in the synthesis of heterocyclic azo dyes, which have a wide range of applications in different areas such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .
  • Methods of Application: The azo dyes are synthesized by a traditional diazo-coupling method in an acidic medium using different coupling components .
  • Results or Outcomes: The synthesized azo dyes showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

Application in Spectrophotometric Determination of Metal Ions

  • Summary of the Application: The compound is used as a chromogenic reagent for the spectrophotometric determination of copper (II), nickel (II), cobalt (II) and zinc (II) ions .
  • Methods of Application: The spectrophotometric determination of these ions and their complexes with the azo dyes were studied .
  • Results or Outcomes: The stoichiometric ratio (M:L) of the formed complexes was determined. The molar absorptivity, the Sandell’s sensitivity values, the obeyance of Beers law and the stability constants of the formed complexes have been also determined and discussed .

Application in Synthesis of Heterocyclic Azo Dyes

  • Summary of the Application: The compound is used in the synthesis of heterocyclic azo dyes, which have a wide range of applications in different areas such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .
  • Methods of Application: The azo dyes are synthesized by a traditional diazo-coupling method in an acidic medium using different coupling components .
  • Results or Outcomes: The synthesized azo dyes showed potent inhibitory effect towards the tested pathogenic strains and scavenging activity .

Application in Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized

  • Summary of the Application: The compound is used as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
  • Methods of Application: The deprotection process involves the use of 3-methoxypropylamine .
  • Results or Outcomes: The deprotection process was successful, facilitating the utilization of 3-methoxypropylamine .

properties

IUPAC Name

2-N-(3-methoxypropyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-13-7-3-6-12-9-8(10)4-2-5-11-9/h2,4-5H,3,6-7,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPMSMPSRVJHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-Methoxypropyl)-2,3-pyridinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.